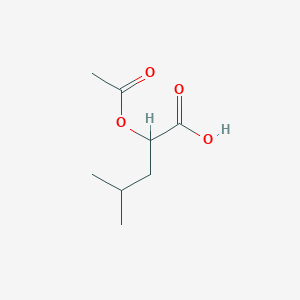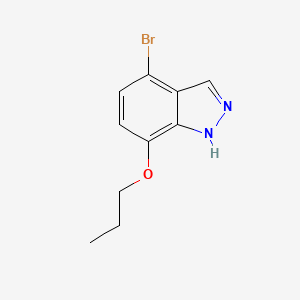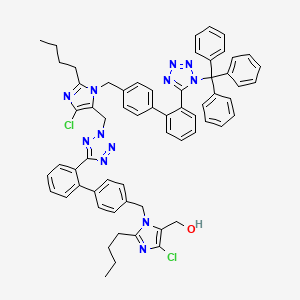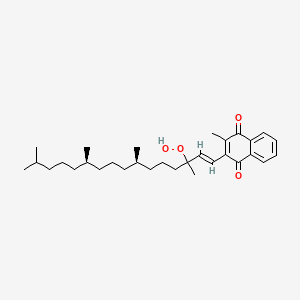![molecular formula C13H16N2O3 B13842077 Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(2-oxa-6-azaspiro[33]heptan-6-yl)picolinate is a complex organic compound that features a spirocyclic structure
Vorbereitungsmethoden
The synthesis of Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, 2-oxa-6-azaspiro[3.3]heptane, which can be synthesized from tribromo-pentaerythritol via a cyclization reaction under basic conditions with p-toluenesulfonamide. The resulting N-tosylated spiro compound is then deprotected using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
For industrial production, the process may be scaled up by optimizing reaction conditions and using more efficient purification techniques. The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the product, making it more suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism by which Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.3]heptane: A simpler spirocyclic compound used as a building block in organic synthesis.
2,6-Dioxaspiro[3.3]heptane: Another spirocyclic compound with different functional groups, offering distinct reactivity and applications.
3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane:
The uniqueness of this compound lies in its combination of the spirocyclic core with the picolinate ester, providing a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-12(16)10-4-3-5-11(14-10)15-6-13(7-15)8-17-9-13/h3-5H,2,6-9H2,1H3 |
InChI-Schlüssel |
TXHMGULJVNYTGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=CC=C1)N2CC3(C2)COC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)
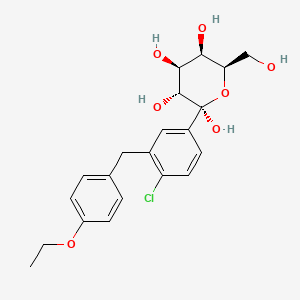
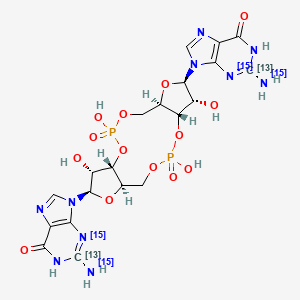
![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)



![2-[[2-[[4-[3-(Dimethylamino)-2-hydroxypropoxy]phenyl]amino]-5-nitro-4-pyrimidinyl]amino]-phenol Hydrochloride](/img/structure/B13842029.png)
